molecular formula C23H22N4O5 B1676927 Namitecan CAS No. 372105-27-6

Namitecan

Cat. No. B1676927
M. Wt: 434.4 g/mol
InChI Key: IBTISPLPBBHVSU-UVOOVGFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Namitecan is a small molecule drug that has been used in trials studying the treatment of solid tumors . It is a potent topoisomerase I inhibitor with antitumor properties . It is a hydrophilic derivative of camptothecin, a class of drugs that are widely prescribed and effective anticancer drugs .


Molecular Structure Analysis

Namitecan is a heterocyclic compound with a planar pentacyclic ring structure. This includes a pyrrolo [3,4-beta]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) . Its molecular formula is C23H22N4O5 .


Physical And Chemical Properties Analysis

Namitecan has an average molecular weight of 434.452 and a mono-isotopic mass of 434.159019824 . It is a hydrophilic compound, which means it has the ability to mix with or dissolve in water .

Scientific Research Applications

1. Antitumor and Antiangiogenic Effects in Pediatric Sarcoma Namitecan has demonstrated promising preclinical efficacy in pediatric sarcoma models. It exhibits curative efficacy at well-tolerated doses in several pediatric sarcoma models, likely due to its antiangiogenic effects. This includes the downregulation of proangiogenic factors like VEGF, bFGF, and chemokines such as CCL-2 and CXCL16. Its combination with other antiangiogenic agents like bevacizumab and sunitinib further enhances its antitumor effects (Cassinelli et al., 2012).

2. Pharmacokinetics and Pharmacodynamics for Clinical Development Namitecan's pharmacokinetic (PK) and pharmacodynamic (PD) profiles have been studied to guide its clinical development. Its clearance rate and long terminal half-life support the feasibility of flat dosing. A significant correlation exists between its exposure and hematological effects, leading to specific dosing recommendations for different regimens (Joerger et al., 2015).

3. Efficacy in Pediatric Tumors of the Nervous System Namitecan has been evaluated against pediatric tumor models of the nervous system, including neuroblastoma, PNET, and medulloblastoma. It showed variable cellular sensitivity and was effective in several xenograft models, highlighting its potential in pediatric oncology. Combination studies with platinum agents indicated a significant enhancement of antitumor activity (Meco et al., 2012).

4. Overcoming Drug Resistance in Squamous Cell Carcinoma Namitecan was found to be effective against tumor models resistant to other camptothecins like topotecan. It overcomes resistance mechanisms like slow proliferation and target downregulation, attributed to its pharmacokinetic behavior. This suggests its potential use in treating resistant forms of squamous cell carcinoma (Zuco et al., 2010).

5. Synergistic Antitumor Activity with Cetuximab in Squamous Cell Carcinoma Namitecan, in combination with cetuximab, exhibited synergistic antitumor effects in squamous cell carcinoma models. This synergy results from the cooperative inhibition of EGFR expression and is particularly effective in models with high EGFR gene copy numbers. This finding highlights its potential in combination therapies (de Cesare et al., 2013).

6. Potential for Tumor-Targeted Therapy with RGD-Peptide Conjugates Research on conjugates of Namitecan with RGD-peptides, which act as α(v)β₃ integrin ligands, has shown potential for tumor-targeted therapy. These conjugates exhibited high receptor affinity, systemic stability, and potent cytotoxic activity, indicating a promising approach to targeted cancer treatment (Dal Pozzo et al., 2010)

7. Clinical Safety and Preliminary Antitumor Activity Clinical trials have demonstrated the safety and preliminary antitumor activity of Namitecan in patients with heavily pretreated solid malignancies. Its pharmacokinetics supported flat dosing either on a 2 out of 3 weeks or a 3-weekly regimen, with neutropenia being the dose-limiting toxic effect. Promising antitumor responses were observed in various cancer types, indicating its potential for clinical use (Joerger et al., 2015).

8. Novel Analytical Approach for Namitecan A novel analytical approach, the "Inverted Chirality Columns Approach (ICCA)," was developed for Namitecan, enabling the identification and quantitation of trace enantiomers in highly enriched samples. This advancement in analytical methodology is significant for the pharmacological profiling and quality control of Namitecan (Badaloni et al., 2010).

Future Directions

Namitecan is currently undergoing clinical development . It has shown promising results in preclinical trials, exhibiting remarkable antitumor efficacy in a large panel of human tumor xenografts . Future clinical development will likely focus on optimizing dosing regimens and further evaluating its efficacy in various types of cancer .

properties

IUPAC Name

(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10+/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTISPLPBBHVSU-UVOOVGFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190707
Record name Namitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Namitecan

CAS RN

372105-27-6
Record name Namitecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372105276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Namitecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Namitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAMITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34Z8N66T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Namitecan
Reactant of Route 2
Reactant of Route 2
Namitecan
Reactant of Route 3
Namitecan
Reactant of Route 4
Namitecan
Reactant of Route 5
Namitecan
Reactant of Route 6
Namitecan

Citations

For This Compound
146
Citations
GL Beretta, V Zuco, M De Cesare… - Current medicinal …, 2012 - ingentaconnect.com
… The clinical development of namitecan is currently ongoing. Namitecan exhibited an … In this article, we review the relevant features of namitecan, with particular reference to its …
Number of citations: 22 www.ingentaconnect.com
V Zuco, R Supino, E Favini, M Tortoreto… - Biochemical …, 2010 - Elsevier
ST1968 (namitecan), a novel 7-modified hydrophilic camptothecin, was found to be effective against tumor models relatively resistant to topotecan and irinotecan. Based on this …
Number of citations: 24 www.sciencedirect.com
D Meco, AM Di Francesco, G Cusano, F Bucci… - Cancer chemotherapy …, 2012 - Springer
… important players of Namitecan cytotoxicity in our models. In vivo, Namitecan was superior to … In the sensitive SK-N-AS xenograft, Namitecan showed a high retention in tumours …
Number of citations: 11 link.springer.com
M Joerger, D Hess, A Delmonte… - British Journal of …, 2015 - Wiley Online Library
Aims Namitecan is a new camptothecan compound undergoing early clinical development. This study was initiated to build an integrated pharmacokinetic (PK) and pharmacodynamic (…
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
G Cassinelli, V Zuco, G Petrangolini… - Biochemical …, 2012 - Elsevier
… The good therapeutic index of namitecan likely reflected a … of low doses of namitecan with other antiangiogenic agents, such … evidence of curative efficacy of namitecan at well-tolerated …
Number of citations: 33 www.sciencedirect.com
M Joerger, D Hess, A Delmonte, E Gallerani… - Investigational New …, 2015 - Springer
… ST-1968 (namitecan), a new hydrophilic camptothecan derivative. Methods: Namitecan was … for cytopenias, the study was expanded to test namitecan dosing on day 1 every 21 days (…
Number of citations: 9 link.springer.com
C Pisano, G Cassinelli, V Zuco, G Petrangolini… - Molecular Cancer …, 2011 - AACR
… The outstanding Namitecan activity against pediatric sarcoma … Moreover, the iv administration of Namitecan resulted in a … model, we found that Namitecan activity was associated with a …
Number of citations: 0 aacrjournals.org
M De Cesare, C Lauricella, SM Veronese… - Clinical Cancer …, 2014 - AACR
… namitecan, a hydrophilic camptothecin, against SCC models, the present study was performed to explore the efficacy of the cetuximab–namitecan … cetuximab–namitecan combination in …
Number of citations: 8 aacrjournals.org
A Fasolo, G Del Conte, RG Calderone… - Journal of Clinical …, 2011 - ascopubs.org
e13570 Background: Namitecan (N) is a topoisomerase I inhibitor with superior antitumor activity (especially in squamous cell ca., SCC) and a more favourable safety profile than …
Number of citations: 3 ascopubs.org
D Hess, S Boehm, A Delmonte, E Gallerani… - Journal of Clinical …, 2009 - ascopubs.org
2570 Background: Namitecan is a new water-soluble camptothecin analogue which showed high antitumor activity in preclinical models. Aim of this trial was to determine safety, PK …
Number of citations: 4 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.